N-methyl-d-phenylalanine
Overview
Description
“N-methyl-d-phenylalanine” is a derivative of the amino acid phenylalanine . It is also known as α-Methyl-D-phenylalanine . The empirical formula is C10H13NO2 and it has a molecular weight of 179.22 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “N-methyl-d-phenylalanine” involves chemical resolution methods . An improved method for chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent has been described .
Molecular Structure Analysis
The molecular structure of “N-methyl-d-phenylalanine” can be represented by the SMILES string CNC(Cc1ccccc1)C(O)=O
. This indicates that the molecule contains a methyl group (CH3, represented by ‘C’) attached to a nitrogen atom (N), which is in turn attached to a phenylalanine molecule .
Physical And Chemical Properties Analysis
“N-methyl-d-phenylalanine” is a powder with an assay of ≥98.0% (HPLC) . It is used in solution phase peptide synthesis . The compound is stored at a temperature of -20°C .
Scientific Research Applications
NMDA receptor antagonists
- Scientific Field: Neuroscience and Anesthesiology .
- Application Summary: NMDA receptor antagonists are a class of drugs that work to antagonize, or inhibit the action of, the N-Methyl-D-aspartate receptor (NMDAR). They are commonly used as anesthetics for humans and non-human animals .
- Methods of Application: These drugs are administered to induce a state referred to as dissociative anesthesia .
- Results or Outcomes: The state of anesthesia they induce is marked by catalepsy, amnesia, and analgesia .
Phenylalanine
- Scientific Field: Biochemistry .
- Application Summary: Phenylalanine is an essential α-amino acid with the formula C9H11NO2. It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine .
- Methods of Application: As an essential amino acid, phenylalanine is not synthesized de novo in humans and other animals, who must ingest phenylalanine or phenylalanine-containing proteins .
- Results or Outcomes: Phenylalanine is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin .
NMDA receptor antagonists in Emergency Medicine
- Scientific Field: Emergency Medicine .
- Application Summary: Ketamine, a popular NMDA receptor antagonist, is a favored anesthetic for emergency patients with unknown medical history and in the treatment of burn victims .
- Methods of Application: Ketamine is administered to patients in emergency situations due to its ability to depress breathing and circulation less than other anesthetics .
- Results or Outcomes: The use of Ketamine in emergency medicine has been found to be effective due to its unique properties .
Phenylalanine in Nutrition
- Scientific Field: Nutrition .
- Application Summary: Phenylalanine is found naturally in the milk of mammals. It is used in the manufacture of food and drink products and sold as a nutritional supplement as it is a direct precursor to the neuromodulator phenethylamine .
- Methods of Application: As an essential amino acid, phenylalanine is not synthesized de novo in humans and other animals, who must ingest phenylalanine or phenylalanine-containing proteins .
- Results or Outcomes: The ingestion of Phenylalanine is necessary for the production of important neurotransmitters and biological pigments .
N,N-Dimethyl-L-phenylalanine in Chemical Synthesis
- Scientific Field: Chemical Synthesis .
- Application Summary: N,N-Dimethyl-L-phenylalanine is commonly used to prepare Cu (II)-L-amino acid complex, which is a chiral mobile phase additive for the resolution of enantiomers. It can also be used in the total synthesis of (−)-paliurine E and almazole D .
- Methods of Application: This compound is used in various chemical reactions to produce desired products .
- Results or Outcomes: The use of N,N-Dimethyl-L-phenylalanine in chemical synthesis has been found to be effective for the production of various compounds .
NMDA receptor antagonists in Psychiatry
- Scientific Field: Psychiatry .
- Application Summary: NMDA receptor antagonists, such as ketamine, are being investigated for their potential use in the treatment of severe depression .
- Methods of Application: These drugs are administered under medical supervision due to their potential for side effects, including hallucinations, paranoid delusions, confusion, difficulty concentrating, agitation, alterations in mood, nightmares, catatonia, ataxia, anesthesia, and learning and memory deficits .
- Results or Outcomes: Early research has shown promising results, but more studies are needed to fully understand the potential benefits and risks .
Phenylalanine in Medical Applications
- Scientific Field: Medicine .
- Application Summary: L-Phenylalanine is used in the manufacture of food and drink products and sold as a nutritional supplement as it is a direct precursor to the neuromodulator phenethylamine .
- Methods of Application: As an essential amino acid, phenylalanine is not synthesized de novo in humans and other animals, who must ingest phenylalanine or phenylalanine-containing proteins .
- Results or Outcomes: The ingestion of Phenylalanine is necessary for the production of important neurotransmitters and biological pigments .
N,N-Dimethyl-L-phenylalanine in Peptide Synthesis
- Scientific Field: Biochemistry .
- Application Summary: N,N-Dimethyl-L-phenylalanine is used in peptide synthesis .
- Methods of Application: This compound is used in various chemical reactions to produce desired products .
- Results or Outcomes: The use of N,N-Dimethyl-L-phenylalanine in peptide synthesis has been found to be effective for the production of various compounds .
Safety And Hazards
Future Directions
The use of non-proteinogenic amino acids (NPAAs) like “N-methyl-d-phenylalanine” in the development of peptide-based therapeutics is a promising future direction . NPAAs provide a toolbox of physiochemical properties that expand from natural amino acids (NAAs), and can fundamentally change the drug-like properties of peptidic medicines .
properties
IUPAC Name |
(2R)-2-(methylamino)-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIFESDRCALIIM-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-d-phenylalanine | |
CAS RN |
56564-52-4 | |
Record name | N-Methylphenylalanine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056564524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-METHYLPHENYLALANINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O2G4R6S29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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